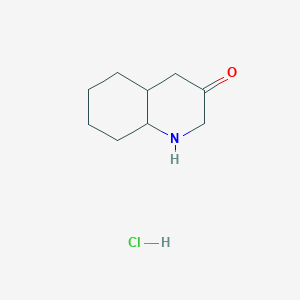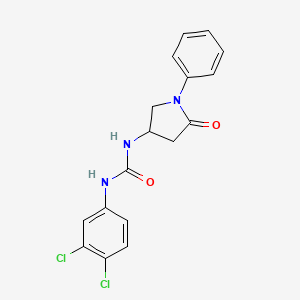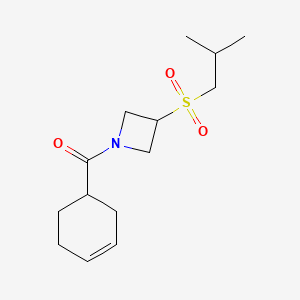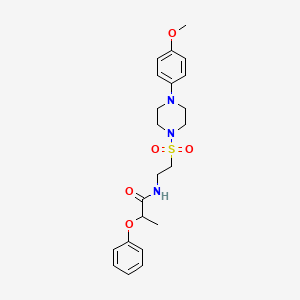![molecular formula C7H12ClF2N B2659753 7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride CAS No. 2137834-11-6](/img/structure/B2659753.png)
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Degradation and Fate
Fluorinated compounds, due to their persistent and bioaccumulative nature, have been the subject of extensive research, particularly concerning their environmental degradation pathways. The microbial degradation of polyfluoroalkyl chemicals, for example, is crucial for understanding the fate of such substances in the environment. Studies have shown that these compounds can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), under environmental conditions, suggesting a complex interplay between abiotic and microbial processes in their breakdown and transformation (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Impact
The bioaccumulation potential of fluorinated alternatives, including "7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride," has been a critical area of investigation. Research indicates that the bioaccumulative nature of PFCAs and PFASs varies significantly with chain length and functional groups, which has implications for environmental health and safety. Certain fluorinated compounds have been found to exhibit lower bioaccumulation potential than their longer-chain counterparts, highlighting the importance of chemical structure in determining environmental risk (Conder et al., 2008).
Toxicological Studies and Health Risks
Understanding the toxicological profiles of fluorinated compounds, including "7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride," is essential for assessing their impact on human health and the environment. The developmental toxicity of perfluoroalkyl acids and their derivatives has been extensively studied, revealing potential hazards inherent in these compounds. Such studies are vital for informing regulatory actions and risk assessments related to the use and disposal of fluorinated chemicals (Lau et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(difluoromethyl)-5-azaspiro[2.4]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)5-3-10-4-7(5)1-2-7;/h5-6,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDFNNVNABQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2659670.png)
![6-(Methoxymethyl)-1-azaspiro[3.3]heptane](/img/structure/B2659673.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2659674.png)
![2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide](/img/structure/B2659676.png)
![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B2659677.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate](/img/structure/B2659678.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2659679.png)
![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)




![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)
